Ethyl(2-ethylhexyl)dimethylammonium bromide

説明

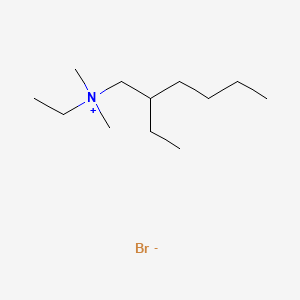

Ethyl(2-ethylhexyl)dimethylammonium bromide is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to four substituents: two methyl groups, an ethyl group, and a branched 2-ethylhexyl chain, with bromide as the counterion. This structure imparts amphiphilic properties, making it suitable for applications such as surfactants, antimicrobial agents, or ion channel modulators.

特性

CAS番号 |

71607-38-0 |

|---|---|

分子式 |

C12H28BrN |

分子量 |

266.26 g/mol |

IUPAC名 |

ethyl-(2-ethylhexyl)-dimethylazanium;bromide |

InChI |

InChI=1S/C12H28N.BrH/c1-6-9-10-12(7-2)11-13(4,5)8-3;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |

InChIキー |

IWNNQWZKDFOZPB-UHFFFAOYSA-M |

正規SMILES |

CCCCC(CC)C[N+](C)(C)CC.[Br-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl(2-ethylhexyl)dimethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with 2-ethylhexyl bromide in the presence of a suitable solvent such as ethanol or acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

化学反応の分析

科学研究における用途

エチル(2-エチルヘキシル)ジメチルアンモニウムブロミドは、科学研究において幅広い用途を持っています。

化学: ナノ粒子の合成や、乳化剤や分散剤の調製において、界面活性剤として使用されます。

生物学: この化合物は、細胞培養や分子生物学の実験において、疎水性化合物の溶解性を高めるために使用されます。

工業: エチル(2-エチルヘキシル)ジメチルアンモニウムブロミドは、洗浄剤、洗剤、パーソナルケア製品の製剤に使用されます。

科学的研究の応用

Ethyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions and dispersions.

Biology: The compound is employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.

Industry: this compound is used in the formulation of cleaning agents, detergents, and personal care products.

作用機序

類似の化合物との比較

類似の化合物:

- セチルトリメチルアンモニウムブロミド (CTAB)

- ドデシルトリメチルアンモニウムブロミド (DTAB)

- テトラブチルアンモニウムブロミド (TBAB)

比較: エチル(2-エチルヘキシル)ジメチルアンモニウムブロミドは、2-エチルヘキシル基 を持つことが特徴であり、他の第四級アンモニウム化合物とは異なる疎水性の特徴を付与しています。そのため、強力な界面活性剤特性と疎水性物質の溶解性向上を必要とする用途に特に効果的です。

類似化合物との比較

HERG Potassium Channel Inhibition

- Didecyl dimethylammonium bromide and domiphen bromide : Block HERG channels via voltage-dependent, use-dependent mechanisms, binding to the PAS domain with a shared pharmacophore (positively charged tertiary amine + hydrophobic interactions) . Ethyl(2-ethylhexyl)dimethylammonium bromide’s branched chain may sterically hinder binding compared to linear analogs, altering inhibition kinetics .

- Benzethonium chloride : Similar to didecyl dimethylammonium bromide but with an aryl group, showing progressive concentration-dependent inhibition .

Physicochemical Properties

- Surface Activity : Dihexadecyl dimethylammonium bromide (DHDAB) forms stable micelles with a surface excess of $2.60 \times 10^{-10}$ mol/cm² . This compound’s branched chain likely lowers critical micelle concentration (CMC) but reduces packing efficiency compared to linear chains.

- Aggregation Behavior : Chiral surfactants like DMEB (dodecyl(2-hydroxy-1-methyl-2-phenylethyl)dimethylammonium bromide) self-assemble into gas-phase aggregates, influenced by hydrophobic and electrostatic interactions . The 2-ethylhexyl group may promote unique aggregate morphologies due to branching.

生物活性

Ethyl(2-ethylhexyl)dimethylammonium bromide (EEDAB) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial and cytotoxic applications. This article compiles findings from various studies to provide a comprehensive overview of EEDAB's biological effects, mechanisms of action, and potential therapeutic uses.

EEDAB is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. Its chemical formula is , and it is often used in formulations requiring antimicrobial or surface-active agents.

Antimicrobial Activity

EEDAB has demonstrated significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.

Table 1: Antimicrobial Activity of EEDAB

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These results suggest that EEDAB can be a viable candidate for developing antibacterial agents, especially in the context of increasing antibiotic resistance.

Cytotoxic Activity

Research has also indicated that EEDAB exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of EEDAB

| Cell Line | IC50 (µg/mL) | Positive Control (Vinblastine) IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 13.5 | 2.34 |

| HEP-2 | 25.3 | 6.61 |

The findings reveal that EEDAB possesses significant cytotoxic activity, making it a potential candidate for further investigation in cancer treatment strategies.

The biological activity of EEDAB can be attributed to several mechanisms:

- Membrane Disruption : As a surfactant, EEDAB can disrupt bacterial membranes, leading to cell lysis and death.

- Inflammatory Response Modulation : Studies have shown that EEDAB can influence inflammatory pathways, particularly through the NRF2 pathway, which is crucial for cellular responses to oxidative stress and inflammation .

- Cytotoxic Pathways : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular pathways that regulate cell survival and death .

Case Studies

Recent research has explored the application of EEDAB in various contexts:

- Skin Irritation Studies : A study classified EEDAB as a category 2 irritant based on its effects on human keratinocytes (KC), suggesting caution in its use in dermal applications .

- In Vitro Studies : In vitro assays demonstrated that EEDAB could enhance the efficacy of other compounds when used in combination, indicating potential for synergistic effects in therapeutic formulations .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl(2-ethylhexyl)dimethylammonium bromide with high purity?

- Methodological Answer : Synthesis typically involves a quaternization reaction between 2-ethylhexyl bromide and dimethylamine derivatives under controlled conditions. For analogous quaternary ammonium salts, a two-step process is employed: (1) alkylation of dimethylamine with 2-ethylhexyl bromide in a polar solvent (e.g., methanol) at 40–60°C for 12–24 hours, and (2) purification via recrystallization or solvent extraction (e.g., ethyl acetate) to isolate the bromide salt. Characterization is performed using -NMR to confirm the presence of ethylhexyl chain protons (δ 0.8–1.6 ppm) and quaternary ammonium peaks (δ 3.1–3.3 ppm), supplemented by elemental analysis for Br content validation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming alkyl chain integration and quaternary ammonium structure. For example, methyl groups on the ammonium center resonate at δ 3.1–3.3 ppm, while ethylhexyl chain protons appear as multiplet signals between δ 0.8–1.6 ppm .

- FT-IR : Stretching vibrations at ~3,000 cm (C-H in alkyl chains) and ~1,480 cm (N-CH) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (m/z ~322 for [M-Br]) and fragmentation patterns .

Advanced Research Questions

Q. How does the chain length and branching of the alkyl groups in this compound influence its micellization behavior in aqueous solutions?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension measurements across varying concentrations. Branched chains (e.g., 2-ethylhexyl) reduce CMC compared to linear analogs due to enhanced hydrophobic interactions. For example, ethylhexyl derivatives may exhibit CMC values ~0.5–1.0 mM, whereas linear C16 chains (e.g., CTAB) show CMC ~1.3 mM .

- Dynamic Light Scattering (DLS) : Used to measure micelle size (10–50 nm) and aggregation number. Branched chains often form smaller, more stable micelles due to steric hindrance .

Q. What experimental approaches are used to analyze the inhibitory effects of this compound on ion channel activity in electrophysiological studies?

- Methodological Answer :

- Patch-Clamp Electrophysiology : HEK293 cells expressing HERG potassium channels are voltage-clamped to measure current inhibition. Dose-response curves (IC) are generated by applying 1–100 µM of the compound. Blockade mechanisms (e.g., "foot in the door" vs. pore occlusion) are inferred from kinetics of channel reopening post-inhibition .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions between the compound’s ammonium head and HERG pore residues (e.g., Tyr652, Phe656) .

Q. How can researchers optimize the surfactant-nanoparticle synergistic effects of this compound for enhanced oil recovery (EOR) applications?

- Methodological Answer :

- Foam Stability Tests : Combine the surfactant with silica nanoparticles (10–50 nm) at 0.1–1.0 wt% in brine. Use a foam column to measure half-life under reservoir conditions (e.g., 80°C, 20 bar CO). Ethylhexyl derivatives enhance foam stability by reducing interfacial tension (IFT) to <5 mN/m, outperforming CTAB in high-salinity environments .

- Core Flooding Experiments : Sandstone cores are saturated with crude oil, and surfactant-nanoparticle solutions are injected to measure displacement efficiency (60–80% recovery) .

Data Contradiction Management

- Example : While highlights disinfectant applications of similar quaternary ammonium salts, and focus on EOR and ion channel biology. Researchers must contextualize the compound’s behavior based on concentration (e.g., bactericidal effects at >100 ppm vs. micelle formation at ~1 mM) and experimental systems (e.g., microbial vs. mammalian cell assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。